Ketorolac ethyl ester
Overview
Description
Ketorolac ethyl ester is a derivative of ketorolac, which is a potent nonsteroidal anti-inflammatory drug (NSAID). The modification of ketorolac into its ester forms is part of a strategy to develop prodrugs with enhanced transdermal delivery and prolonged therapeutic effects. These prodrugs are designed to be hydrolyzed into the active parent drug, ketorolac, once they have been absorbed through the skin or following intramuscular injection .
Synthesis Analysis
The synthesis of ketorolac esters involves the esterification of ketorolac with various alkyl or aryl groups. For instance, ketorolac pentyl ester was synthesized using a prodrug design by esterification of ketorolac . Similarly, other ester analogues of ketorolac were synthesized for the purpose of enhancing transdermal delivery . The synthesis process aims to produce esters with different chain lengths and saturation levels to investigate their physicochemical properties and pharmacokinetic profiles.
Molecular Structure Analysis
The molecular structure of ketorolac esters is characterized by the presence of an ester functional group attached to the ketorolac molecule. The length and saturation of the alkyl chain in the ester moiety have been found to influence the lipophilicity and stability of the compounds. For example, unsaturation in the alkyl ester chain did not significantly alter the overall lipophilicity but did affect the half-life of the compound . The molecular structure is crucial in determining the drug's behavior in biological systems and its suitability as a prodrug.
Chemical Reactions Analysis
Ketorolac esters undergo hydrolysis, which is a key chemical reaction for prodrugs as it releases the active parent drug. The hydrolysis kinetics of ketorolac esters have been studied across different pH levels, revealing that the hydrolysis rate can be influenced by the pH of the environment and the structure of the ester . The hydrolysis of these esters is also catalyzed by enzymes present in human plasma and skin extracts, which is an essential step for the activation of the prodrug .
Physical and Chemical Properties Analysis
The physical and chemical properties of ketorolac esters, such as solubility, lipophilicity, and chemical stability, have been evaluated to determine their suitability for transdermal delivery and as depot formulations. These esters generally exhibit increased lipophilicity compared to ketorolac, which enhances their ability to permeate through the skin . The chemical stability of ketorolac esters varies, with some esters showing good stability in phosphate buffer and others being readily hydrolyzed in human plasma . The solubility of ketorolac esters in various solvents has also been determined, which is important for their formulation into topical or injectable dosage forms .
Scientific Research Applications
Transdermal Delivery Enhancement
Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID), has limited skin permeation capacity, prompting the development of prodrugs like ketorolac ethyl ester to enhance its transdermal delivery. Research has shown that alkyl esters of ketorolac, synthesized for transdermal delivery, exhibited a significantly higher skin permeation rate with shorter lag time than ketorolac itself. These esters were chemically stable and rapidly metabolized to ketorolac in skin homogenate and plasma, suggesting their potential as effective transdermal prodrugs for ketorolac (H. Doh et al., 2003).
Enhanced Analgesic and Anti-inflammatory Effects
Novel depot formulations of ketorolac esters, including ketorolac propyl, pentyl, heptyl, and decyl esters, have been investigated for their long-acting antinociceptive and anti-inflammatory effects. These formulations have demonstrated significantly longer durations of action in rats compared to traditional ketorolac tromethamine, highlighting their potential for providing extended pain relief and inflammation control (Shyun-Yeu Liu et al., 2005).
Prodrug Design for Improved Pharmacokinetics
The synthesis of ketorolac ester derivatives, such as ketorolac pentyl ester, has been explored as a strategy to improve the drug's pharmacokinetic profile. These ester derivatives, designed as prodrugs, have shown a prolonged duration of action in animal models, confirming their role as effective prodrugs of ketorolac and suggesting a potential for achieving sustained therapeutic effects (J. Tzeng et al., 2005).
Skin Permeation and Accumulation Studies
Studies evaluating the skin permeation and accumulation profiles of lipophilic ketorolac fatty ester prodrugs have delineated their potential for designing topical agents with minimal systemic absorption. These esters demonstrate high lipophilicity and chemical stability, with minimal permeability into receptor solutions, indicating their suitability for localized therapeutic applications without significant systemic exposure (K. H. Bhandari et al., 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331574 | |
Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketorolac ethyl ester | |
CAS RN |
108061-03-6 | |
Record name | Ketorolac ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOROLAC ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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